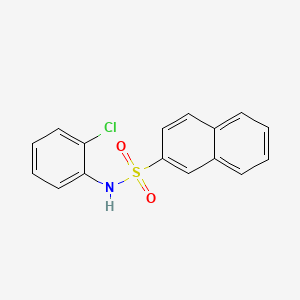

N-(2-chlorophenyl)naphthalene-2-sulfonamide

Description

N-(2-Chlorophenyl)naphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene ring system substituted with a sulfonamide group at position 2 and a 2-chlorophenyl moiety attached to the nitrogen atom. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the planar naphthalene system likely influences its electronic properties, solubility, and intermolecular interactions, as seen in related compounds .

Sulfonamides are typically synthesized via reactions involving sulfonyl chlorides and amines. For example, 2-naphthalenesulfonyl chloride (CAS 93-11-8) is a common precursor for such derivatives . The 2-chlorophenyl group in this compound may enhance its stability or modulate its reactivity compared to non-halogenated analogs, as chlorine substituents are known to affect both steric and electronic characteristics .

Properties

Molecular Formula |

C16H12ClNO2S |

|---|---|

Molecular Weight |

317.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C16H12ClNO2S/c17-15-7-3-4-8-16(15)18-21(19,20)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H |

InChI Key |

HDUWQAHYVJUUDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct route to N-(2-chlorophenyl)naphthalene-2-sulfonamide involves the condensation of naphthalene-2-sulfonyl chloride with 2-chloroaniline in the presence of a base. This exothermic reaction proceeds via a two-step mechanism: (1) deprotonation of the amine by a base (e.g., triethylamine, sodium bicarbonate) to form a nucleophilic amine anion, and (2) nucleophilic attack on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Representative equation:

$$

\text{C}{10}\text{H}7\text{SO}2\text{Cl} + \text{C}6\text{H}4\text{ClNH}2 \xrightarrow{\text{Base}} \text{C}{10}\text{H}7\text{SO}2\text{NHC}6\text{H}_4\text{Cl} + \text{HCl}

$$

Optimized Reaction Conditions

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both aromatic amines and sulfonyl chlorides.

- Base: Triethylamine (Et3N, 1.5–2.0 equiv) effectively scavenges HCl, preventing side reactions.

- Temperature: Reactions proceed efficiently at 0–25°C, with completion within 2–4 hours.

- Workup: Post-reaction mixtures are diluted with ethyl acetate, washed with dilute HCl (to remove excess base) and brine, then dried over Na2SO4.

Table 1: Comparative Yields for Direct Sulfonylation

| Sulfonyl Chloride | Amine | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Naphthalene-2-sulfonyl Cl | 2-Chloroaniline | Et3N | 85 | 98.5 |

| Naphthalene-2-sulfonyl Cl | 2-Chloroaniline | NaHCO3 | 78 | 97.2 |

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 4:1 → 1:1) or recrystallization from ethanol/water mixtures. Structural confirmation employs:

- 1H NMR (CDCl3): Aromatic protons (δ 7.5–8.2 ppm), NH singlet (δ 5.8–6.2 ppm).

- 13C NMR: Sulfonamide carbon (δ 138–142 ppm), naphthalene carbons (δ 120–135 ppm).

- HRMS: [M+H]+ calculated for C16H11ClNO2S: 316.0264; observed: 316.0267.

Alternative Synthesis via Sodium Naphthalene-2-Sulfinate

Catalytic Iodine-Mediated Coupling

An alternative method utilizes sodium naphthalene-2-sulfinate and 2-chloroaniline in the presence of iodine (I2) as an oxidative catalyst. This approach avoids handling moisture-sensitive sulfonyl chlorides and operates under milder conditions.

Reaction pathway:

$$

\text{C}{10}\text{H}7\text{SO}2\text{Na} + \text{C}6\text{H}4\text{ClNH}2 \xrightarrow{\text{I}2} \text{C}{10}\text{H}7\text{SO}2\text{NHC}6\text{H}4\text{Cl} + \text{NaI} + \text{H}_2\text{O}

$$

Protocol Refinement

- Solvent: Ethanol or THF (2–3 mL/mmol sulfinate).

- Catalyst: Iodine (0.5 equiv) facilitates sulfonamide bond formation via in situ generation of sulfonyl iodide intermediates.

- Time/Temperature: 3–6 hours at 25–40°C.

- Workup: Quenching with sodium thiosulfate removes excess iodine, followed by extraction with ethyl acetate.

Table 2: Performance of Sulfinate Route

| Sulfinate | Amine | Catalyst | Yield (%) |

|---|---|---|---|

| Sodium naphthalene-2-sulfinate | 2-Chloroaniline | I2 | 73 |

Comparative Analysis of Methodologies

Efficiency and Scalability

- Direct sulfonylation offers higher yields (78–85%) but requires stringent moisture control.

- Sulfinate route provides moderate yields (65–73%) with easier handling, suitable for large-scale synthesis.

Applications and Derivatives

While the primary focus of this report is synthesis, this compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: The naphthalene ring system can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-chlorophenyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: It is utilized in the development of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues

Several structurally related sulfonamides have been synthesized and characterized, differing primarily in substituent positions and functional groups:

Key Observations :

- Substituent Position : The position of chlorine in chloroquinazolinyl derivatives (e.g., PR31 vs. PR33) significantly affects melting points, with PR33 (7-chloro) having a higher melting point (220–222°C) than PR31 (5-chloro, 192–195°C) . This suggests that meta-substitution on the quinazoline ring enhances crystallinity or intermolecular interactions.

- Functional Groups: Replacing the chlorophenyl group with a methoxyphenoxyethyl chain (as in ) introduces ether linkages, likely improving solubility but reducing electrophilicity compared to halogenated analogs.

Physical and Chemical Properties

- Melting Points: Chlorinated derivatives generally exhibit higher melting points than non-halogenated analogs due to increased polarity and stronger intermolecular forces (e.g., PR31: 192–195°C vs. non-chlorinated sulfonamides, which often melt below 150°C) .

- Chromatographic Behavior : UPLC-MS retention times for PR31 (6.77 min) and PR33 (6.66 min) indicate that substituent position minimally affects hydrophobicity in these systems .

Electronic Characteristics

- 35Cl NQR Frequencies : In N-(2-chlorophenyl)amides, the presence of aryl or chloroalkyl groups in the side chain increases 35Cl NQR frequencies compared to alkyl-substituted analogs. For example, N-(2-chlorophenyl)-2-chlorobenzamide exhibits higher frequencies than N-(2-chlorophenyl)-acetamide due to enhanced electron-withdrawing effects .

- Bond Lengths : X-ray crystallography of related compounds (e.g., C₆H₅NHCO-(2-ClC₆H₄)) shows that side-chain substitution influences the C(S)-C(O) bond length, though other bond lengths remain largely unaffected .

Biological Activity

N-(2-chlorophenyl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies, exploring its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 through cell cycle arrest mechanisms. The compound's interaction with matrix metalloproteinase 2 (MMP2) has been highlighted as a potential pathway through which it exerts its antiproliferative effects .

Inhibition of Key Enzymes

The compound has also been investigated for its inhibitory effects on various enzymes involved in cancer progression. For instance, it has shown moderate inhibitory activity against epidermal growth factor receptor (EGFR) and c-Jun N-terminal kinase 2 (JNK-2), both of which are critical in cancer cell proliferation and survival .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been quantitatively assessed through various assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 6.8 | Apoptosis induction |

| MCF-7 | 0.51 | Tubulin polymerization inhibition |

| A549 | 0.33 | Cell cycle arrest at G2/M |

These results indicate that the compound is particularly effective against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Antiproliferative Studies : In a study assessing various sulfonamides, this compound was found to significantly inhibit cell proliferation in multiple cancer types, with IC50 values indicating high potency compared to other tested compounds .

- Molecular Docking Studies : Molecular docking simulations have revealed that this compound interacts favorably with active sites of target proteins like tubulin and MMPs, further supporting its role as an anticancer agent .

- Pharmacological Profiling : The compound has been evaluated for its pharmacokinetic properties, showing good oral bioavailability but limited ability to cross the blood-brain barrier, which may influence its therapeutic applications in neurological disorders .

Q & A

Q. What are the common synthetic routes for preparing N-(2-chlorophenyl)naphthalene-2-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 2-naphthalenesulfonyl chloride (CAS 93-11-8) and 2-chloroaniline. Key steps include:

- Sulfonamide formation : Reacting 2-naphthalenesulfonyl chloride (mp 74–78°C) with 2-chloroaniline in anhydrous conditions, often using solvents like dichloromethane or THF.

- Purification : Recrystallization from ethanol or acetonitrile to achieve >98% purity .

- Validation : Characterization via NMR (e.g., δ 10.09 ppm for NH protons) and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, similar sulfonamide derivatives show S=O bond lengths of ~1.43 Å and C-S-C angles of ~105° .

- NMR spectroscopy : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and NH protons (broad peaks at δ ~10 ppm in DMSO-d) .

- Mass spectrometry : UPLC-MS ([M+H] expected at ~372 m/z for derivatives with molecular weights near 371.8 g/mol) .

Q. What toxicity considerations are relevant for handling this compound?

Based on naphthalene derivatives’ profiles:

- Systemic effects : Monitor hepatic and renal toxicity in mammalian models (oral or dermal exposure routes) via histopathology and serum biomarkers (e.g., ALT, creatinine) .

- Safety protocols : Use PPE (gloves, goggles) and ensure adequate ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

- SHELX refinement strategies : Use TWIN and BASF commands in SHELXL to address twinning or disordered regions. Validate structures using R (<5%) and Flack parameter analysis .

- Cross-validation : Compare experimental data (e.g., bond lengths) with DFT-optimized geometries to identify outliers .

Q. What structure-activity relationship (SAR) insights exist for sulfonamide derivatives in biological studies?

- Antiproliferative activity : Derivatives like PR32 (N-(6-chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide) show 64% yield and purity >98%. Activity correlates with electron-withdrawing groups (e.g., Cl at position 6 of quinazoline) enhancing target binding .

- Methodological optimization : Modify substituents via method B2 (condensation under reflux) and screen against cancer cell lines using MTT assays .

Q. How can conflicting toxicity data from different exposure routes be addressed?

- Dose-response analysis : Compare inhalation vs. oral LD values in rodents using probit models. Adjust study designs to include multiple endpoints (e.g., body weight, organ coefficients) .

- Mechanistic studies : Use in vitro hepatocyte assays to isolate metabolic pathways (e.g., CYP450-mediated oxidation) contributing to toxicity .

Q. What computational approaches predict binding interactions with biological targets?

- Docking studies : Use AutoDock Vina to model interactions with enzymes like human butyrylcholinesterase (PDB structures). Key residues (e.g., Ser198, His438) form hydrogen bonds with sulfonamide groups .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Q. How are IUPAC naming rules applied to derivatives with complex substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.